molecular formula C7H4BrNOS B1374674 4-bromo-6H-thieno[2,3-c]pyridin-7-one CAS No. 29512-83-2

4-bromo-6H-thieno[2,3-c]pyridin-7-one

Cat. No. B1374674
CAS RN: 29512-83-2
M. Wt: 230.08 g/mol
InChI Key: GGXJDYICDSPHOC-UHFFFAOYSA-N
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Description

“4-bromo-6H-thieno[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C7H4BrNOS . It has a molecular weight of 230.08 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been reported in the literature . For instance, the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution can afford the corresponding chalcone .


Molecular Structure Analysis

The InChI code for “4-bromo-6H-thieno[2,3-c]pyridin-7-one” is 1S/C7H4BrNOS/c8-5-3-9-7(10)6-4(5)1-2-11-6/h1-3H,(H,9,10) . This indicates that the compound contains a bromine atom, a nitrogen atom, an oxygen atom, and a sulfur atom, in addition to carbon and hydrogen atoms .


Chemical Reactions Analysis

The thieno[2,3-c]pyridine scaffold can interact with the hinge region of kinase proteins . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Physical And Chemical Properties Analysis

“4-bromo-6H-thieno[2,3-c]pyridin-7-one” is a powder at room temperature . It has a molecular weight of 230.08 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, emphasizing the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).
  • Zhu et al. (2008) detailed a synthesis method for 4-bromo-thieno[2,3-c]pyridine-2-carboxylate, highlighting its utility in further chemical reactions like Suzuki and Buchwald amination (Zhu et al., 2008).

Molecular Structure Analysis

  • Armas et al. (2003) analyzed the crystal structure of a compound related to 4-bromo-6H-thieno[2,3-c]pyridin-7-one, providing insights into its molecular arrangement (Armas et al., 2003).

Development of Novel Compounds

  • Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate and thieno[2,3-b]pyridines, starting from a compound structurally similar to 4-bromo-6H-thieno[2,3-c]pyridin-7-one (Gad-Elkareem et al., 2011).

Application in Organic Synthesis

  • Farrell et al. (2004) utilized a derivative of 4-bromo-thieno[2,3-c]pyridin-7-one in the synthesis of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes, highlighting its role in the development of new materials (Farrell et al., 2004).

Fluorescence and Photophysical Studies

  • Toche and Chavan (2013) explored the effect of donor-acceptor substituent on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, which can be related to the structural framework of 4-bromo-6H-thieno[2,3-c]pyridin-7-one (Toche & Chavan, 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thieno[2,3-c]pyridine derivatives, such as “4-bromo-6H-thieno[2,3-c]pyridin-7-one”, could serve as starting points for future drug discovery programs . They have potential as ATP-mimetic kinase inhibitors , which could be useful in the development of new treatments for diseases such as cancer .

properties

IUPAC Name

4-bromo-6H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)6-4(5)1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXJDYICDSPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6H-thieno[2,3-c]pyridin-7-one

CAS RN

29512-83-2
Record name 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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